molecular formula C14H16N4O4 B2553671 N-((3-(5-cyclopropylisoxazol-3-yl)-1,2,4-oxadiazol-5-yl)methyl)tetrahydrofuran-2-carboxamide CAS No. 2034309-20-9

N-((3-(5-cyclopropylisoxazol-3-yl)-1,2,4-oxadiazol-5-yl)methyl)tetrahydrofuran-2-carboxamide

Número de catálogo: B2553671
Número CAS: 2034309-20-9
Peso molecular: 304.306
Clave InChI: NJXVGJUZLMQTHN-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

The compound N-((3-(5-cyclopropylisoxazol-3-yl)-1,2,4-oxadiazol-5-yl)methyl)tetrahydrofuran-2-carboxamide features a hybrid heterocyclic scaffold combining 1,2,4-oxadiazole and isoxazole rings. The 1,2,4-oxadiazole moiety is linked to a tetrahydrofuran-2-carboxamide group, while the isoxazole ring is substituted with a cyclopropyl group.

Propiedades

IUPAC Name

N-[[3-(5-cyclopropyl-1,2-oxazol-3-yl)-1,2,4-oxadiazol-5-yl]methyl]oxolane-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16N4O4/c19-14(10-2-1-5-20-10)15-7-12-16-13(18-22-12)9-6-11(21-17-9)8-3-4-8/h6,8,10H,1-5,7H2,(H,15,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NJXVGJUZLMQTHN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(OC1)C(=O)NCC2=NC(=NO2)C3=NOC(=C3)C4CC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

304.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparación Con Compuestos Similares

Structural Analogues in Heterocyclic Chemistry

The compound’s closest structural analogs include thiazole- and imidazolidinone-containing derivatives reported in pharmacopeial literature (e.g., compounds from Pharmacopeial Forum 2017) . Key differences and similarities are outlined below:

Table 1: Structural and Functional Comparison
Compound Name / Identifier Core Heterocycles Key Substituents Molecular Weight (g/mol) Potential Bioactivity
Target Compound 1,2,4-Oxadiazole, Isoxazole Cyclopropyl (isoxazole), Tetrahydrofuran-2-carboxamide ~350 (estimated) Enzyme inhibition, antiviral?
Thiazol-5-ylmethyl derivatives (e.g., PF 43(1) compound y, z) Thiazole, Imidazolidinone, Ureido Hydroperoxypropan-2-yl, phenyl, hydroxy, methylureido ~600–800 Antiviral, protease inhibition
(4S,5S)-Thiazol-5-ylmethyl derivatives (PF 43(1) compound l, m) Thiazole, Oxazolidinone Benzyl, isopropyl, phenyl, methylbutanamido ~500–700 Antibacterial, kinase inhibition
Key Observations:

Heterocyclic Diversity: The target compound uses 1,2,4-oxadiazole and isoxazole, which are less aromatic than the thiazole rings in analogs . This may reduce π-stacking interactions but improve metabolic stability. Thiazole-containing analogs (e.g., PF 43(1) compounds) incorporate imidazolidinone or ureido groups, enabling stronger hydrogen-bonding networks compared to the target’s tetrahydrofuran carboxamide .

Substituent Effects: The cyclopropyl group on the isoxazole ring may enhance steric protection against enzymatic degradation compared to bulkier substituents like benzyl or isopropyl in thiazole derivatives .

Molecular Weight and Drug-Likeness :

  • The target compound (~350 g/mol) has a lower molecular weight than thiazole analogs (~500–800 g/mol), suggesting better compliance with Lipinski’s rule for oral bioavailability .

Pharmacodynamic and Pharmacokinetic Hypotheses

While direct experimental data for the target compound are unavailable, inferences can be drawn from structural analogs:

  • Enzyme Inhibition : The oxadiazole ring may act as a bioisostere for carboxylic acids, enhancing binding to enzymes like proteases or kinases. This contrasts with thiazole derivatives, which often target viral proteases via ureido groups .
  • Metabolic Stability : The cyclopropyl group could reduce cytochrome P450-mediated oxidation compared to the methyl or ethyl groups in PF 43(1) compounds .

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.